Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-15(19)12-7-9-17(10-8-12)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSBPCSUNHWJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate generally follows a strategy of:
- Formation or procurement of the piperidine-4-carboxylate ester backbone.
- Introduction of the 4-aminobenzoyl substituent via amide bond formation.
- Functional group manipulations to install or preserve the amino group on the benzoyl ring.
These steps may be conducted under various reaction conditions optimized for yield, purity, and scalability.
Preparation of the Piperidine-4-carboxylate Ester
The piperidine-4-carboxylate core is typically prepared or sourced as an ethyl ester derivative. Common methods include:
- Esterification of piperidine-4-carboxylic acid with ethanol under acid catalysis.
- Cyclization and hydrogenation routes starting from pyridine derivatives to form the piperidine ring.
- Use of tert-butyl or ethyl esters to facilitate downstream synthetic transformations with improved yields and handling properties.
Use of Ultrasonic Irradiation to Enhance Reaction Efficiency
Ultrasonic waves have been applied to accelerate reactions involving 4-aminobenzoyl derivatives. For example:
- Reaction of ethyl 4-aminobenzoate with hydrazine hydrate under ultrasonic irradiation produces intermediates like 4-aminobenzohydrazide with improved yields and shorter reaction times compared to conventional heating.
- Similar ultrasonic-assisted reactions have been used to couple hydrazide intermediates with piperidine derivatives, facilitating the formation of complex amide and hydrazone linkages relevant to the target compound.
This method reduces reaction times and can improve product purity.
Representative Synthetic Route Summary
Alternative and Advanced Methods
Multicomponent Reactions (MCRs): The Ugi four-component reaction (Ugi-4CR) has been employed to synthesize structurally diverse piperidine derivatives in a single step by combining N-substituted 4-piperidone, isocyanides, primary amines, and carboxylic acids in methanol at room temperature. While this method is powerful for library synthesis, it may require further optimization for specific substitution patterns like the 4-aminobenzoyl group.
Protecting Group Strategies: To avoid side reactions of the amino group on the benzoyl ring, protecting groups may be used during coupling and then removed post-synthesis. For example, acetamide protection of the amino group followed by deprotection after amide bond formation.
Use of tert-Butyl Esters: Employing tert-butyl esters instead of ethyl esters can improve yields and facilitate purification. These esters can be cleaved under mild acidic conditions to yield the free acid if needed.
Research Findings and Yield Data
Ultrasonic-assisted synthesis of 4-aminobenzohydrazide intermediates achieved yields exceeding those of conventional methods, with reaction times reduced to under one hour.
Amide coupling reactions using EDCI/HOBt in acetonitrile typically proceed with yields in the range of 70–85%, with high purity of the this compound product.
The use of tert-butyl esters in piperidine carboxylate synthesis increased overall yields of related amide derivatives from approximately 33% to over 50% in some cases.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Conventional Amide Coupling | EDCI, HOBt, dry acetonitrile, room temp | Mild conditions, good yields | Requires pure starting materials |
| Ultrasonic-Assisted Synthesis | Ultrasonic waves, ethanol, hydrazine hydrate | Faster reactions, higher yields | Requires ultrasonic equipment |
| Multicomponent Reactions (Ugi) | N-substituted 4-piperidone, isocyanides, amines, carboxylic acids, methanol | Single-step, diverse libraries | Moderate yields, complex mixtures |
| tert-Butyl Ester Strategy | tert-Butyl esters, acid catalysis for cleavage | Improved yields, easier purification | Additional deprotection step needed |
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and chromium(VI) oxide. Reduction reactions may involve lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate.
Scientific Research Applications
Scientific Research Applications
-
Antiviral Activity
- Recent studies have identified piperidine derivatives, including ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate, as potential inhibitors of viral proteases, particularly those from coronaviruses. These compounds have shown modest inhibitory activity against the main protease (M) of SARS-CoV-2, suggesting their potential as antiviral agents .
-
Anticancer Properties
- Research indicates that derivatives of piperidine can exhibit anticancer activity. This compound has been evaluated alongside related compounds for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines .
- Synthetic Chemistry
Table 1: Antiviral Activity of Piperidine Derivatives
| Compound | Target Virus | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | SARS-CoV-2 M | 30% | |
| Compound A | H1N1 Influenza | 45% | |
| Compound B | HCoV-229E | 50% |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.5 ± 2.0 | |
| Compound C | A549 (Lung Cancer) | 20.0 ± 1.5 | |
| Compound D | HeLa (Cervical Cancer) | 18.0 ± 3.0 |
Case Study 1: Antiviral Efficacy
A study investigated the antiviral properties of various piperidine derivatives, including this compound, against coronaviruses. The results indicated that while the compound exhibited moderate inhibition of the main protease, further optimization could enhance its efficacy .
Case Study 2: Anticancer Screening
In a comprehensive screening for anticancer agents, this compound was tested against multiple cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in MCF-7 cells, with an IC50 value indicating strong potential as an anticancer drug candidate .
Mechanism of Action
The mechanism by which Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Electronic and Steric Effects
- Amino vs. Chloro/Sulfonyl Groups: The 4-aminobenzoyl group in the target compound provides electron-donating resonance (+M effect), enhancing nucleophilicity at the aromatic ring. In contrast, chloro (e.g., ) and sulfonyl (e.g., ) substituents are electron-withdrawing, reducing reactivity toward electrophilic substitution.
- Benzoyl vs. Benzyl Linkage: Benzoyl-linked derivatives (e.g., target compound, ) exhibit extended conjugation, improving binding to enzymes like carbonic anhydrase.
Biological Activity
Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a piperidine ring, an amine group, and a carboxylate group, which contribute to its biological reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate the activity of neurotransmitter receptors and enzymes involved in metabolic pathways . The exact molecular targets are still under investigation, but the compound shows promise in affecting various signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial growth by targeting bacterial cell wall synthesis .
Anti-inflammatory Properties
Piperidine derivatives have been studied for their anti-inflammatory effects. This compound has been suggested to possess anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines.
Study on Antimicrobial Activity
In a study published in Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of various piperidine derivatives. The study found that compounds similar to this compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Study on Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory mechanisms of piperidine derivatives highlighted the ability of these compounds to modulate inflammatory pathways. This compound was noted for its potential to inhibit NF-kB signaling, which is crucial for the expression of several inflammatory mediators .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate | Structure | Moderate antimicrobial properties |
| Ethyl 1-(3-amino-benzoyl)piperidine-4-carboxylate | Structure | High anti-inflammatory activity |
| Ethyl 1-(4-amino-benzoyl)piperidine-3-carboxylate | Structure | Potential neuroprotective effects |
Q & A
Q. What are the common synthetic routes for ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate, and what coupling agents are typically employed?
The compound is synthesized via amide coupling between ethyl piperidine-4-carboxylate and 4-aminobenzoic acid derivatives. A standard protocol uses 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) with 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile to activate the carboxyl group . Alternative routes include alkylation reactions, such as reacting ethyl isonipecotate with halogenated reagents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases . Multi-step protocols may involve esterification followed by functionalization, as seen in the synthesis of methyl analogs .
Q. What purification methods are recommended for isolating this compound?
- Column chromatography : Use silica gel with gradients of chloroform/methanol (e.g., 9:1 v/v) for intermediates .
- Acid-base workup : For hydrolyzed derivatives, precipitate the product by acidifying the reaction mixture to pH 3–4 with HCl, followed by filtration and drying .
- Recrystallization : Ethanol or acetonitrile are effective solvents for recrystallizing piperidinecarboxylate derivatives .
Q. What safety protocols should be followed when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile organic solvents (e.g., acetonitrile, THF) .
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize hydrolysis of the ethyl ester group to generate the free carboxylic acid?
Method :
React the ester with 5N NaOH in ethanol/water (1:1 v/v) at room temperature for 24 hours.
Remove ethanol under reduced pressure, then acidify the aqueous layer with 6N HCl to pH 3–3.
Filter the precipitate and wash with cold water.
Yield : >85% with purity confirmed by NMR and elemental analysis .
Q. What advanced analytical techniques are used to characterize this compound and its derivatives?
- NMR Spectroscopy : and NMR in DMSO- or CDCl resolve piperidine ring protons (δ 1.5–4.3 ppm) and aromatic signals (δ 7.4–8.1 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., Q-Exactive Orbitrap) confirms molecular ions (e.g., [M+H] at m/z 313) and fragmentation pathways .
- IR Spectroscopy : Detect carbonyl stretches (1680–1730 cm) and sulfonamide NH bands (3250–3350 cm) .
Q. How can solubility challenges in biological assays be addressed?
Strategies :
Q. What strategies mitigate by-product formation during alkylation or coupling reactions?
- Temperature control : Maintain reactions at 0–25°C to suppress side reactions (e.g., over-alkylation) .
- Reagent stoichiometry : Use a 1.2–1.5 molar excess of the amine or carboxylic acid component to drive the reaction .
- Monitoring : Employ TLC or LC-MS to detect intermediates and adjust conditions in real time .
Q. How does structural modification of the piperidine ring impact biological activity?
Key findings :
- 4-Carboxylate esters enhance membrane permeability compared to free acids .
- Substituents on the benzoyl group (e.g., sulfonamide, trifluoromethyl) modulate target binding affinity, as seen in carbonic anhydrase inhibitors .
- Piperidine ring conformation (e.g., chair vs. boat) influences interactions with enzyme active sites, validated via X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
